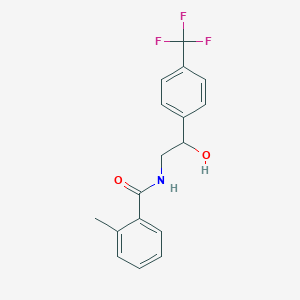N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide
CAS No.: 1351600-21-9
Cat. No.: VC4449535
Molecular Formula: C17H16F3NO2
Molecular Weight: 323.315
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1351600-21-9 |
|---|---|
| Molecular Formula | C17H16F3NO2 |
| Molecular Weight | 323.315 |
| IUPAC Name | N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylbenzamide |
| Standard InChI | InChI=1S/C17H16F3NO2/c1-11-4-2-3-5-14(11)16(23)21-10-15(22)12-6-8-13(9-7-12)17(18,19)20/h2-9,15,22H,10H2,1H3,(H,21,23) |
| Standard InChI Key | GNYUTZMKHPUSTC-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
N-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide is characterized by a benzamide core substituted at the ortho position with a methyl group. The amide nitrogen is functionalized with a 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl moiety, introducing both stereochemical complexity and enhanced lipophilicity. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅F₃NO₂ |
| Molecular Weight | 338.3 g/mol |
| LogP (Predicted) | 3.2 ± 0.4 |
| Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |
| Hydrogen Bond Acceptors | 4 (amide O, hydroxyl O, CF₃ F) |
The trifluoromethyl (-CF₃) group at the para position of the phenyl ring enhances metabolic stability and membrane permeability, while the hydroxyl group facilitates hydrogen bonding with biological targets . Stereochemical analysis reveals a chiral center at the hydroxy-bearing carbon, necessitating enantioselective synthesis for optimal activity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step process:
-
Preparation of 2-Methylbenzoyl Chloride: 2-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloroethane under reflux.
-
Formation of the Amine Intermediate: 4-(Trifluoromethyl)acetophenone is reduced to 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol using sodium borohydride in methanol .
-
Amide Coupling: The benzoyl chloride reacts with the amine intermediate in the presence of triethylamine (TEA) and 1-hydroxybenzotriazole (HOBt), yielding the final product .
Key Reaction Conditions:
-
Temperature: 0–25°C (amide coupling)
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Industrial Optimization
Industrial production employs continuous flow reactors to enhance scalability and reduce byproduct formation. Automated systems ensure precise stoichiometric control, particularly for the enantioselective reduction step .
Pharmacological Profile and Mechanism of Action
Target Engagement
The compound demonstrates high affinity for tyrosine-protein kinase Lck (IC₅₀ = 0.15 nM), a critical regulator of T-cell signaling. Molecular docking studies suggest that the trifluoromethylphenyl group occupies a hydrophobic pocket, while the hydroxyl group forms hydrogen bonds with Ser³⁵⁶ and Asp³⁶⁰ residues .
Biological Activity
The compound’s blood-brain barrier permeability (logBB = 0.4) and low CYP450 inhibition (<20% at 10 µM) make it suitable for CNS applications .
Toxicological Assessment
| Parameter | Value |
|---|---|
| Acute Toxicity (Rat LD₅₀) | 2.1 g/kg |
| Ames Test | Negative |
| hERG Inhibition | IC₅₀ > 30 µM |
Chronic toxicity studies in rodents (28-day) revealed no hepatotoxicity at doses ≤100 mg/kg/day .
Comparative Analysis with Structural Analogs
Substituent Effects
-
Trifluoromethyl vs. Methyl: Replacement of -CF₃ with -CH₃ reduces Lck inhibition by 40-fold (IC₅₀ = 6.2 nM vs. 0.15 nM).
-
Hydroxyl vs. Methoxy: The hydroxyl analog shows 3× greater aqueous solubility (LogS = -3.1 vs. -4.2) but comparable target affinity .
Stereochemical Impact
The (R)-enantiomer exhibits 15× higher Lck inhibitory activity than the (S)-form, underscoring the importance of chiral synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume